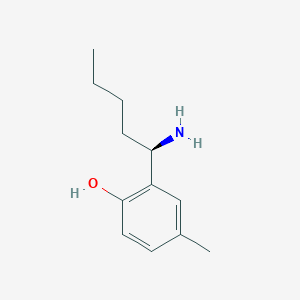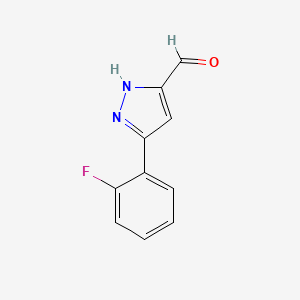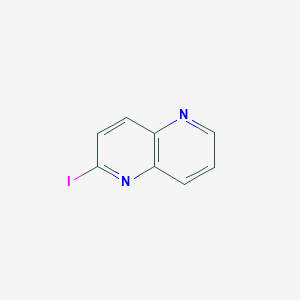
2-Iodo-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine ring system with an iodine atom attached to the second position
Vorbereitungsmethoden
The synthesis of 2-Iodo-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the iodination of 1,5-naphthyridine. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Another approach involves the cross-coupling reaction of 2-chloro-1,5-naphthyridine with an iodinating reagent. This method employs palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, to introduce the iodine atom at the desired position. These reactions are typically conducted in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .
Analyse Chemischer Reaktionen
2-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically use palladium or nickel catalysts and are conducted under mild conditions.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form corresponding naphthyridine oxides. .
Wissenschaftliche Forschungsanwendungen
2-Iodo-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: this compound is used as a probe in biological studies to investigate the interactions of naphthyridine derivatives with biological targets, such as enzymes and receptors.
Material Science: This compound is explored for its potential use in the synthesis of novel materials, including organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-Iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The iodine atom in the compound can also enhance its binding affinity to biological targets through halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Chloro-1,5-naphthyridine: Similar in structure but with a chlorine atom instead of iodine. It exhibits different reactivity and biological activity.
2-Bromo-1,5-naphthyridine: Contains a bromine atom and shows distinct chemical properties and applications.
1,5-Naphthyridine: The parent compound without any halogen substitution. .
Eigenschaften
Molekularformel |
C8H5IN2 |
|---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
2-iodo-1,5-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H |
InChI-Schlüssel |
RNAIAWBXNZPAPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)I)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


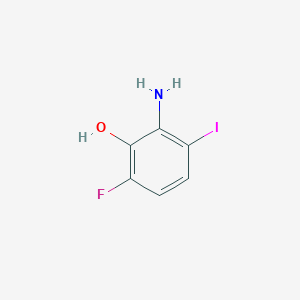

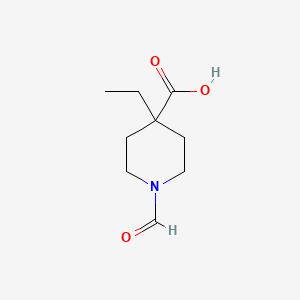
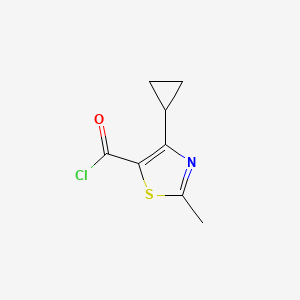
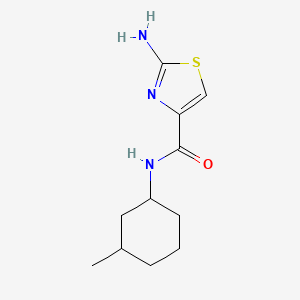
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
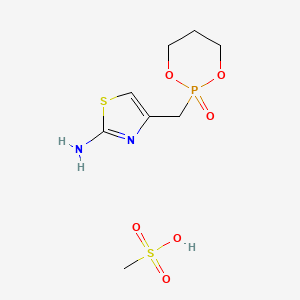
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
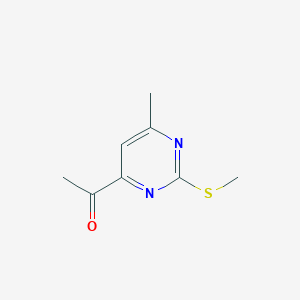
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

